molecular formula C12H22O2 B13249982 1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid

1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid

Cat. No.: B13249982
M. Wt: 198.30 g/mol
InChI Key: PTWFYBIJSSLBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid (CAS: 2005177-99-9) is a polyalkylated cyclohexane derivative with a molecular formula of $$ \text{C}{12}\text{H}{22}\text{O}_{2} $$ and a molecular weight of 198.30 g/mol. The compound’s core structure consists of a cyclohexane ring substituted with five methyl groups at positions 1, 3, 3, 5, and 5, along with a carboxylic acid functional group at position 1. The stereochemical arrangement of substituents is critical to understanding its conformational preferences.

The SMILES notation (O=C(C1(C)CC(C)(C)CC(C)(C)C1)O) reveals a highly branched cyclohexane backbone. The carboxylic acid group occupies an axial or equatorial position depending on the ring’s chair conformation, while the methyl groups introduce steric crowding. The IUPAC name explicitly denotes the pentamethyl substitution pattern, emphasizing the symmetric placement of methyl groups at positions 3 and 5. This symmetry reduces the number of possible stereoisomers, as the molecule possesses a plane of symmetry bisecting the cyclohexane ring.

Key structural features include:

  • Chirality : Despite multiple stereocenters, the compound’s symmetry (specifically, a mirror plane through C1 and C4) renders it achiral.
  • Substituent interactions : The equatorial orientation of bulky methyl groups minimizes 1,3-diaxial strain, while the carboxylic acid group adopts a position that balances steric and electronic factors.

Comparative Analysis with Related Cyclohexanecarboxylic Acid Derivatives

The structural and electronic properties of 1,3,3,5,5-pentamethylcyclohexane-1-carboxylic acid distinguish it from simpler cyclohexanecarboxylic acids. A comparative analysis highlights the following:

Table 1: Structural Comparison of Cyclohexanecarboxylic Acid Derivatives

Compound Substitution Pattern Molecular Formula Key Features
1,3,3,5,5-Pentamethyl derivative 1-COOH; 1,3,3,5,5-CH$$_3$$ C$${12}$$H$${22}$$O$$_2$$ High steric hindrance, symmetric methyl distribution, achiral
3,3,5,5-Tetramethyl derivative 1-COOH; 3,3,5,5-CH$$_3$$ C$${11}$$H$${20}$$O$$_2$$ Reduced steric bulk, potential for chair-flip flexibility
1,4-Dimethyl derivative 1-COOH; 4-CH$$_3$$ C$$9$$H$${16}$$O$$_2$$ Minimal steric effects, axial-equatorial isomerism
  • Steric Effects : The pentamethyl derivative exhibits greater steric hindrance than its tetramethyl analog (C$${11}$$H$${20}$$O$$_2$$), limiting conformational flexibility.
  • Symmetry : Unlike 1,4-dimethylcyclohexane-1-carboxylic acid, which exhibits cis-trans isomerism, the pentamethyl derivative’s symmetry precludes such stereochemical complexity.
  • Electronic Influence : The electron-withdrawing carboxylic acid group alters the electron density distribution across the ring, a effect magnified in the pentamethyl derivative due to inductive effects from adjacent methyl groups.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallographic data for 1,3,3,5,5-pentamethylcyclohexane-1-carboxylic acid are not publicly available, insights can be extrapolated from related cyclohexane systems.

Energetic Considerations

  • Strain Energy : The compound’s strain energy is higher than less-substituted analogs due to van der Waals repulsions between methyl groups.
  • Conformational Locking : Steric crowding reduces the likelihood of chair-flipping, effectively "locking" the molecule in a single conformation.
Figure 1: Proposed Chair Conformation
       CH3 (eq)  
        \  
C3 (eq) - C1 (COOH) - C5 (eq)  
        /  
       CH3 (eq)  

Axial positions at C2 and C6 are unsubstituted, minimizing strain.

Properties

IUPAC Name

1,3,3,5,5-pentamethylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-10(2)6-11(3,4)8-12(5,7-10)9(13)14/h6-8H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWFYBIJSSLBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C(=O)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carboxylation of Pentamethylcyclohexane Precursors

One straightforward approach involves starting from a suitably methylated cyclohexane derivative followed by oxidation or carboxylation at the 1-position.

  • Starting Material : 1,3,3,5,5-pentamethylcyclohexane or related methylated cyclohexane.
  • Carboxylation Method :
    • Radical bromination at the 1-position to give 1-bromo-3,3,5,5-tetramethylcyclohexane, followed by nucleophilic substitution with cyanide and subsequent hydrolysis to the carboxylic acid.
    • Alternatively, direct oxidation of a methyl substituent at C-1 to a carboxylic acid using strong oxidants (e.g., potassium permanganate) under controlled conditions.
  • Challenges : Selectivity of bromination or oxidation at the 1-position due to multiple methyl groups.

Multi-step Synthesis via Adamantane Derivatives (Analogous Methods)

Although direct literature on 1,3,3,5,5-pentamethylcyclohexane-1-carboxylic acid is scarce, analogies can be drawn from patented processes for similar poly-substituted adamantane derivatives such as 1-bromo-3,5-dimethyl adamantane, which involve:

  • Bromination of methylated adamantane using bromine in the presence of catalytic hydrogen bromide in acetic acid at controlled temperatures (0-55 °C).
  • Subsequent functional group transformations such as acylation with acetonitrile and sulfuric acid, hydrolysis, and salt formation.
  • These steps achieve high yields and purity under relatively mild conditions and can be adapted for cyclohexane systems with appropriate modifications.

Catalytic Nucleophilic Substitution for Carboxylation

Recent advances in nucleophilic catalysis have enabled mild and stereoselective synthesis of α-glycosylated carboxylic acids, which may inspire approaches for carboxylation of hindered cyclohexane derivatives:

  • Use of nucleophilic catalysts such as 2,9-dibutyl-1,10-phenanthroline to displace leaving groups (e.g., bromide) on activated substrates.
  • The carbonyl oxygen of carboxylic acids acts as a nucleophile, facilitating substitution with high stereoselectivity.
  • This methodology could be adapted to introduce the carboxylic acid moiety at the 1-position of pentamethylcyclohexane derivatives.

Typical Reaction Conditions and Workup

Step Reagents/Conditions Temperature Range Notes
Bromination Bromine, catalytic HBr, acetic acid 0 °C to 55 °C High yield, exothermic, requires careful control
Acylation Acetonitrile, sulfuric acid 80 °C to 150 °C Converts bromo intermediate to acetamido derivative
Hydrolysis Aqueous acid/base Ambient to reflux Converts acetamido to amino or carboxylic acid
Salt Formation Hydrochloric acid in solvents (methanol, toluene) Ambient Crystallization and purification step
Nucleophilic substitution Nucleophilic catalyst (e.g., phenanthroline) Mild (room temp) For stereoselective carboxylation

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Advantages Limitations References
Direct bromination + hydrolysis Bromine, HBr, acetic acid, acetonitrile, sulfuric acid High yield, well-established Requires careful control of exothermic bromination
Oxidation of methyl group Potassium permanganate or other oxidants Simple reagents Possible over-oxidation, low selectivity General organic synthesis knowledge
Catalytic nucleophilic substitution 2,9-Dibutyl-1,10-phenanthroline catalyst, activated bromide substrate Mild conditions, stereoselective Requires activated intermediates

Research Notes and Observations

  • The bromination of methylated cyclohexane derivatives is a critical step and must be optimized to avoid polybromination or ring degradation.
  • Use of catalytic hydrogen bromide in acetic acid significantly improves bromination efficiency and product purity.
  • Subsequent acylation and hydrolysis steps convert the bromo intermediate to the desired carboxylic acid.
  • Modern catalytic methods offer promising routes for stereoselective carboxylation but require further adaptation for this specific substrate.
  • Workup procedures typically involve solvent removal, salt formation with hydrochloric acid, and crystallization to obtain pure product.

Chemical Reactions Analysis

Types of Reactions: 1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving carboxylic acids.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid exerts its effects depends on its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The methyl groups provide steric hindrance, affecting the compound’s overall shape and interaction with other molecules.

Comparison with Similar Compounds

Notes and Limitations

  • Data Gaps : Specific experimental data for 1,3,3,5,5-pentamethylcyclohexane-1-carboxylic acid are scarce; comparisons rely on structurally related compounds.
  • Contradictions : While increased methyl groups generally reduce solubility, symmetric substitution might enhance crystallinity, paradoxically raising the melting point.

References Organic Synthesis (2025), Synthesis methods for cyclohexanecarboxylic acid derivatives. Safety Data Sheet (2024), Regulatory and safety data for pyrrolidone-based analogs.

Biological Activity

1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

  • IUPAC Name : 1,3,3,5,5-Pentamethylcyclohexane-1-carboxylic acid
  • Molecular Formula : C11H20O2
  • Molecular Weight : 184.28 g/mol

The biological activity of 1,3,3,5,5-pentamethylcyclohexane-1-carboxylic acid is primarily attributed to its interaction with various molecular targets:

  • NMDA Receptor Inhibition : This compound has been shown to inhibit the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking this receptor, it may reduce excitotoxicity and prevent neuronal damage associated with neurodegenerative diseases.
  • Nicotinic Acetylcholine Receptors : It also acts as an antagonist at nicotinic acetylcholine receptors, contributing to its neuroprotective effects. This dual action suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders.

Biological Activity Overview

The biological activities of 1,3,3,5,5-pentamethylcyclohexane-1-carboxylic acid can be categorized as follows:

Activity Type Description
NeuroprotectiveInhibits NMDA receptors and nicotinic acetylcholine receptors.
CytotoxicityExhibits selective cytotoxicity against certain tumor cell lines .
AntimicrobialPotential activity against Helicobacter pylori and urease inhibition .
Anti-inflammatoryMay reduce inflammation through modulation of immune responses .

Neuroprotective Effects

A study demonstrated that 1,3,3,5,5-pentamethylcyclohexane-1-carboxylic acid significantly reduced neuronal damage in models of excitotoxicity. The compound was effective in preventing calcium overload in neurons by blocking the NMDA receptor.

Cytotoxicity Assessment

Research evaluating the cytotoxic effects of various compounds found that 1,3,3,5,5-pentamethylcyclohexane-1-carboxylic acid exhibited selective toxicity towards cancer cell lines while sparing normal cells. This specificity is crucial for developing targeted cancer therapies .

Antimicrobial Activity

In vitro studies indicated that this compound showed promising results against Helicobacter pylori. It was found to inhibit urease activity effectively, which is essential for the survival of H. pylori in acidic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.